

An In-depth Technical Guide to Cyclohexanebutanal, 2-methyl-3-oxo-, cis-

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclohexanebutanal, 2-oxo-	
Cat. No.:	B15162359	Get Quote

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Abstract

This technical guide provides a comprehensive overview of Cyclohexanebutanal, 2-methyl-3-oxo-, cis- (CAS Number: 92485-93-3), a significant chemical entity with potential applications in various research and development domains. Due to the ambiguity of the colloquial name "Cyclohexanebutanal, 2-oxo-," this document focuses on the well-characterized and structurally related compound, Cyclohexanebutanal, 2-methyl-3-oxo-, cis-. This guide consolidates its chemical and physical properties, provides an overview of its analytical characterization, and discusses its potential, though currently limited, documented biological relevance. The information is presented to support further investigation and application by the scientific community.

Chemical Identification and Properties

Cyclohexanebutanal, 2-methyl-3-oxo-, cis-, also known by its systematic IUPAC name 4-(2-methyl-3-oxocyclohexyl)butanal, is a dicarbonyl compound featuring a substituted cyclohexane ring.[1][2] The presence of both an aldehyde and a ketone functional group, along with stereocenters, makes it a molecule of interest for synthetic and medicinal chemistry.

Chemical Identifiers



A clear identification of this compound is crucial for accurate research and communication. The primary identifiers are summarized in the table below.

Identifier	Value	
CAS Number	92485-93-3[1]	
Molecular Formula	C11H18O2[1]	
Molecular Weight	182.26 g/mol [2]	
IUPAC Name	4-(2-methyl-3-oxocyclohexyl)butanal[2]	
InChI	InChI=1S/C11H18O2/c1-9-10(5-2-3-8-12)6-4-7- 11(9)13/h8-10H,2-7H2,1H3/t9-,10-/m0/s1[1]	
InChlKey	NQONHVHHNWFPMU-UWVGGRQHSA-N[1]	
Canonical SMILES	CC1C(CCCC1=O)CCCC=O[2]	
Synonyms	4-(2-Methyl-3-oxocyclohexyl)butanal[1]	

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. The following table summarizes key computed and, where available, experimental properties.



Property	Value	Notes
XLogP3	1.7	Computed Octanol-Water Partition Coefficient[2]
Topological Polar Surface Area	34.1 Ų	Computed by Cactvs[2]
Hydrogen Bond Donor Count	0	Computed by Cactvs[2]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs[2]
Rotatable Bond Count	4	Computed by Cactvs[2]
Exact Mass	182.130679813 Da	Computed by PubChem[2]
Monoisotopic Mass	182.130679813 Da	Computed by PubChem[2]

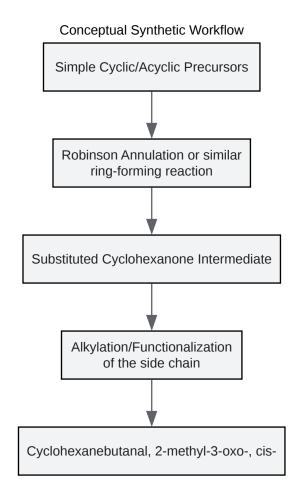
Synthesis and Manufacturing

Detailed, peer-reviewed synthetic routes specifically for Cyclohexanebutanal, 2-methyl-3-oxo-, cis- are not widely available in the public domain. However, general synthetic strategies for related substituted cyclohexanones can be inferred. These often involve multi-step processes starting from simpler cyclic or acyclic precursors.

A plausible synthetic approach could involve a Robinson annulation reaction to construct the substituted cyclohexanone ring, followed by functional group manipulations to introduce the butanal side chain.

Below is a conceptual workflow illustrating a possible synthetic logic.





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Caption: A generalized workflow for the synthesis of substituted cyclohexanones.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the characterization and quantification of this compound. While specific, detailed protocols for this exact molecule are not extensively published, standard methods for the analysis of similar organic compounds are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound, suggesting its suitability for this analytical method.[1]



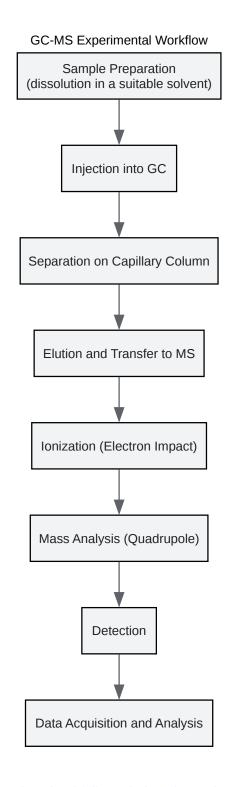
Hypothetical GC-MS Protocol:

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet: Splitless injection mode with an injection volume of 1 μ L. The injector temperature would typically be set to 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- · Mass Spectrometer:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-450.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Data Analysis: The resulting mass spectrum would be compared against spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation pattern would be characteristic of the molecule's structure, with expected fragments arising from cleavage of the butanal side chain and within the cyclohexane ring.

The logical flow of a GC-MS experiment is depicted below.





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Caption: A standard workflow for Gas Chromatography-Mass Spectrometry analysis.

Biological Activity and Signaling Pathways



As of the date of this publication, there is a lack of publicly available, peer-reviewed literature detailing specific biological activities or associated signaling pathways for Cyclohexanebutanal, 2-methyl-3-oxo-, cis-. The presence of reactive carbonyl groups suggests potential for interactions with biological nucleophiles, such as amino acid residues in proteins, but this is speculative and requires experimental validation.

For researchers interested in the potential biological effects of this molecule, a general workflow for screening and mechanism of action studies is proposed.

Biological Activity Screening Workflow In Vitro Studies High-Throughput Screening (e.g., cell viability, reporter assays) Hit Identification **Dose-Response Studies Target Identification** (e.g., affinity chromatography, proteomics) Mechanism of Action Studies Pathway Analysis In Silico Modeling (e.g., Western blot, transcriptomics) (e.g., molecular docking) In Vivo Studies **Animal Model Studies** (e.g., efficacy, toxicology)

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Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

Cyclohexanebutanal, 2-methyl-3-oxo-, cis- is a well-defined chemical entity with potential for further scientific exploration. While current publicly available data on its synthesis, experimental protocols, and biological activity are limited, this guide provides a foundational understanding based on its known properties and analogies to related compounds. Future research should focus on developing efficient and stereoselective synthetic routes, publishing detailed analytical methodologies, and undertaking comprehensive biological screening to elucidate its potential applications in drug discovery and other scientific fields.

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References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclohexanebutanal, 2-methyl-3-oxo-, cis-]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15162359#cyclohexanebutanal-2-oxo-cas-number-and-identifiers]

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